molecular formula C3H8O<br>C3H8O<br>CH3CH2CH2OH B110389 Propanol CAS No. 142583-61-7

Propanol

Cat. No.: B110389
CAS No.: 142583-61-7
M. Wt: 60.10 g/mol
InChI Key: BDERNNFJNOPAEC-UHFFFAOYSA-N
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Description

Propanol, also known as propyl alcohol, is a three-carbon alcohol with the molecular formula C3H8O. It is a colorless liquid that falls under the category of primary alcohols. . This compound is widely used in various industries due to its solvent properties and relatively low toxicity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Oxidation: this compound can be oxidized to produce propionaldehyde and further to propionic acid.

    • Reagents: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
    • Products: CH3CH2CH2OH → CH3CH2CHO → CH3CH2COOH
  • Reduction: this compound can be reduced to propane.

    • Reagents: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).
    • Products: CH3CH2CH2OH + H2 → CH3CH2CH3 + H2O
  • Substitution: this compound can undergo substitution reactions to form alkyl halides.

    • Reagents: Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2).
    • Products: CH3CH2CH2OH + PCl3 → CH3CH2CH2Cl + H3PO3

Common Reagents and Conditions:

  • Oxidizing agents: Potassium dichromate (K2Cr2O7), sulfuric acid (H2SO4).
  • Reducing agents: Hydrogen gas (H2), palladium (Pd).
  • Substitution agents: Phosphorus trichloride (PCl3), thionyl chloride (SOCl2).

Major Products:

  • Propionaldehyde, propionic acid, propane, alkyl halides.

Scientific Research Applications

Pharmaceutical Applications

Solvent in Drug Formulations
Propanol is extensively used as a solvent for drug formulations, particularly in the production of resins and cellulose esters. Its properties allow for effective dissolution of active pharmaceutical ingredients (APIs), facilitating drug delivery systems .

Antiseptic and Disinfectant
1-propanol serves as an effective antiseptic in healthcare settings. It is commonly found in hand sanitizers and rubbing alcohol, which gained prominence during the COVID-19 pandemic for infection control .

Case Study: Efficacy Against Pathogens
A study highlighted the efficacy of this compound-based hand sanitizers against various pathogens, demonstrating significant reduction in microbial load on hands compared to traditional soap and water methods .

Cosmetic Applications

Ingredient in Personal Care Products
this compound is a key ingredient in many cosmetic formulations, including perfumes, nail polish removers, and skin care products. Its ability to act as a solvent enhances product stability and quality .

Use in Nail Polish Removers
this compound's solvency properties make it an ideal choice for nail polish removers, where it effectively dissolves polish while being less harsh than other solvents .

Industrial Applications

Solvent in Manufacturing Processes
this compound is widely utilized as a solvent in various manufacturing processes, including coatings, inks, and adhesives. Its effectiveness in dissolving resins and pigments makes it invaluable in these applications .

Application Area Specific Uses
CoatingsPaints, varnishes
InksPrinting inks
AdhesivesIndustrial adhesives

Agricultural Applications

Herbicide and Plant Growth Regulator
this compound is utilized as a herbicide and growth regulator in agriculture. It aids in controlling weeds and promoting uniform plant growth, thereby enhancing crop yields .

Case Study: Vineyard Application
In vineyards, this compound-based herbicides have been employed to manage weed growth effectively without harming the grapevines, ensuring higher quality grapes for wine production .

Environmental Applications

Cleaning Agents
Due to its solvent properties, this compound is used in cleaning agents for industrial equipment and surfaces. It effectively removes residues without leaving harmful traces .

Toxicological Insights

Understanding the toxicity of this compound is crucial for safe handling and application. Studies have indicated that inhalation exposure to high concentrations can cause respiratory irritation; however, no significant adverse effects were observed at lower concentrations during long-term studies on laboratory animals .

Study Type Findings
Inhalation StudyNOAEL established at 5200 ppm
Toxicity AssessmentMinimal effects on organ systems

Mechanism of Action

Propanol exerts its effects primarily through its solvent properties. It can dissolve both polar and non-polar substances, making it a versatile solvent in various applications. In biological systems, this compound can disrupt cell membranes and denature proteins, leading to its use as a disinfectant .

Comparison with Similar Compounds

Comparison:

This compound’s unique balance of solvent properties, boiling point, and toxicity makes it a versatile compound in various applications.

Biological Activity

Propanol, a simple alcohol with the chemical formula C3H8OC_3H_8O, exists in two isomeric forms: n-propanol (1-propanol) and isothis compound (2-propanol). Both isomers have distinct biological activities and applications, particularly in the fields of biochemistry, pharmacology, and toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound consists of a three-carbon chain with a hydroxyl group (-OH) attached to one of the carbon atoms.
  • Isomers :
    • n-Propanol (1-Propanol) : A straight-chain alcohol commonly used as a solvent and in the production of other chemicals.
    • Isothis compound (2-Propanol) : Often used as a disinfectant and antiseptic.

Metabolic Pathways

This compound can be produced biologically through fermentation processes. Recent studies have focused on optimizing microbial production pathways to enhance yield and efficiency.

Key Findings from Research

  • Microbial Production : Various microorganisms can convert renewable resources into this compound. For instance, engineered strains of Escherichia coli have been developed to produce n-propanol through specific metabolic pathways. These pathways involve the conversion of glucose into this compound via intermediate compounds such as acetyl-CoA .
  • Metabolic Engineering : Advances in synthetic biology have led to the creation of microbial strains capable of higher this compound yields. For example, the overexpression of certain metabolic pathways has been shown to improve production rates significantly .

Toxicological Effects

This compound exhibits various toxicological effects that are crucial for understanding its safety profile.

Inhalation Studies

  • A study conducted on F344 rats revealed that exposure to high concentrations of 1-propanol resulted in mucous membrane irritation and central nervous system inhibition. The study assessed different exposure levels (500 ppm to 5200 ppm) over 13 weeks, highlighting significant weight loss in high-dose groups .
  • Another investigation focused on B6C3F1 mice exposed to 1-propanol confirmed potential target organs for toxicity and established no-observable-adverse-effect levels (NOAELs) .

Summary of Toxicity Findings

Study TypeOrganismExposure DurationKey Findings
Inhalation StudyF344 Rats13 weeksMucous membrane irritation, CNS inhibition
Repeated ExposureB6C3F1 Mice28-90 daysIdentified target organs, established NOAELs

Pharmacological Applications

This compound's biological activity extends into therapeutic realms, particularly with isothis compound.

Propranolol Case Study

  • Propranolol , a beta-blocker derived from this compound, is widely used for treating hypertension and anxiety. Research indicates that propranolol can reduce cravings in substance-dependent individuals by altering memory reactivation processes .
  • Clinical studies have demonstrated its effectiveness in reducing cardiovascular mortality and improving outcomes after myocardial infarction .

Q & A

Basic Research Questions

Q. How can the molar absorption coefficient of propanol-containing protein solutions be experimentally determined?

Answer: The molar absorption coefficient (ε) at 280 nm for proteins containing Trp, Tyr, or cystine residues in this compound solutions can be measured using the Edelhoch method . This involves:

  • Preparing protein solutions in this compound, water, or denaturing solvents (e.g., 6 M GdnHCl).

  • Measuring absorbance at 280 nm and correlating it with chromophore content (Trp, Tyr) using established ε values for these solvents.

  • Applying the equation:
    ϵ(280)=(NTrp×5500)+(NTyr×1490)+(NCystine×125)\epsilon(280) = (N_{Trp} \times 5500) + (N_{Tyr} \times 1490) + (N_{Cystine} \times 125)

    where NN = number of residues. This compound’s solvent effects reduce ε compared to aqueous systems due to altered chromophore environments .

Q. What methodologies are recommended for studying this compound solubility in mixed solvents?

Answer: Solubility in binary systems (e.g., this compound + heptane) can be modeled using:

  • Modified Apelblat equation : Fits temperature-dependent solubility data in pure solvents.
  • Jouyban-Acree-van’t Hoff (J-A-V) model : Correlates solubility in solvent mixtures by accounting for solvent-solvent and solute-solvent interactions.
    Key steps include:
  • Conducting solubility experiments across temperatures (e.g., 273.15–333.15 K).
  • Validating models via statistical parameters (R², RMSD) and comparing experimental vs. predicted values .

Q. How can this compound be separated from aqueous solutions using liquid-liquid extraction?

Answer: Ternary systems (e.g., water/propanol/n-hexane) are analyzed via:

  • Liquid-liquid equilibrium (LLE) experiments : Measure tie-line data at fixed temperatures (e.g., 291.15 K).
  • Calculate distribution coefficients (D=[Propanol]organic[Propanol]aqueousD = \frac{[this compound]_{organic}}{[this compound]_{aqueous}}) and separation factors (S=DPropanol/DWaterS = D_{this compound}/D_{Water}).
  • Validate data with Othmer-Tobias and Hand equations. Ethyl acetate outperforms n-hexane due to higher DD and selectivity, making it ideal for this compound recovery .

Advanced Research Questions

Q. How can ionic association patterns in this compound solutions be analyzed using electrochemical models?

Answer: Ionic association (e.g., of Me₄NBr in this compound) is quantified via:

  • Fuoss-Hsia equation : Integrates conductivity data to compute association constants (KAK_A) and ion-pair distances (dd).
    • Parameters: A0A_0 (limiting molar conductivity), dd (contact distance), KAK_A (association constant).
    • Example: For Me₄NBr in this compound, A0=26.90A_0 = 26.90, d=4.4d = 4.4 Å, KA=626K_A = 626.
  • Compare results with crystallographic radii to identify deviations from electrostatic theory .

Q. What advanced techniques characterize this compound adsorption in zeolite pores?

Answer: Adsorption mechanisms in H-MFI zeolites are studied via:

  • X-ray spectroscopy : Probes Al T-site interactions with this compound monomers, dimers, and trimers.
  • Molecular dynamics (MD) simulations : Analyze hydrogen-bonding networks and pore confinement effects.
  • Solid-state NMR : Tracks proton mobility and molecular orientation within pores.
    Findings reveal up to three this compound molecules per Al site, with trimers forming unique hydrogen-bonded structures .

Q. How can chemometric methods resolve this compound in complex mixtures via NMR?

Answer: Multivariate Curve Resolution (MCR) is applied to NMR spectra of alcohol mixtures (e.g., butanol, this compound, pentanol):

  • Preprocess raw NMR data (no baseline correction or normalization).
  • Deconvolute spectral peaks using MCR algorithms to isolate this compound signals.
  • Validate component resolution via comparison with pure alcohol references.
    This method is critical for identifying this compound in biofuel or pharmaceutical formulations .

Q. What experimental gaps exist in this compound combustion kinetics?

Answer: Despite its relevance to biofuels, This compound’s autoignition behavior lacks robust

  • Rapid Compression Machine (RCM) studies are needed to measure ignition delays at low-temperature combustion (LTC) conditions.
  • Develop kinetic models incorporating isomer-specific reactions (1-propanol vs. 2-propanol).
  • Prioritize validation against shock tube and flame speed data to address discrepancies in existing mechanisms .

Q. Methodological Frameworks for this compound Research

Q. How to design a research proposal for this compound-based studies?

Answer:

  • Structure : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time).
  • Hypotheses : Link this compound’s physicochemical properties (e.g., solvent effects, adsorption) to experimental outcomes.
  • Methodology : Detail techniques (e.g., LLE, MD simulations) and statistical validation (error analysis, R²).
  • Ethics : Adhere to NIH guidelines for preclinical studies (e.g., solvent toxicity reporting) .

Q. How to address data contradictions in this compound solvent studies?

Answer:

  • Replicate experiments across solvents (e.g., water vs. This compound) to isolate solvent-specific effects.
  • Apply error propagation analysis (e.g., GC analytical error in tracer studies) .
  • Cross-validate with multiple models (e.g., NRTL for LLE, Fuoss-Hsia for conductivity) .

Properties

IUPAC Name

propan-1-ol
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InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3
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InChI Key

BDERNNFJNOPAEC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCO
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Molecular Formula

C3H8O, Array, CH3CH2CH2OH
Record name N-PROPANOL
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Record name 1-propanol
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DSSTOX Substance ID

DTXSID2021739
Record name 1-Propanol
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Molecular Weight

60.10 g/mol
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Physical Description

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor.
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Boiling Point

207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F
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Flash Point

77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F
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Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible
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Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81
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Record name Propyl alcohol
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Vapor Density

2.1 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg
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Impurities

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg)
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Color/Form

Colorless liquid.

CAS No.

71-23-8
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Melting Point

-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F
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Retrosynthesis Analysis

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